molecular formula C40H38N2O4 B1532374 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid CAS No. 1272755-60-8

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid

Cat. No.: B1532374
CAS No.: 1272755-60-8
M. Wt: 610.7 g/mol
InChI Key: CEOOTQDKDICVJW-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid (commonly abbreviated as Fmoc-D-Lys(Trt)-OH) is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). The compound features:

  • Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group, providing UV-sensitive protection removable under mild basic conditions (e.g., piperidine) .
  • Trityl (triphenylmethyl, Trt) on the ε-amino group, an acid-labile protecting group cleaved with trifluoroacetic acid (TFA) .
  • D-configuration (R stereochemistry), making it suitable for synthesizing non-natural peptides or mirror-image structures .

This compound is widely used in orthogonal protection strategies, allowing sequential deprotection during peptide chain assembly.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOOTQDKDICVJW-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid is a synthetic amino acid derivative known for its structural complexity and potential biological applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis, and a trityl group that enhances its stability and solubility in various biological contexts. This article reviews the biological activity of this compound, focusing on its interaction with biological systems, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C40H33N3O4C_{40}H_{33}N_{3}O_{4}, with a molecular weight of approximately 619.71 g/mol. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating its use in peptide synthesis.

PropertyValue
Molecular FormulaC40H33N3O4
Molecular Weight619.71 g/mol
CAS Number109425-51-6
SolubilitySoluble in organic solvents
StabilityStable under acidic and basic conditions

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and proteins involved in cellular signaling. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides that can modulate biological pathways.

  • Receptor Binding : The compound exhibits significant binding affinity for certain receptors, including growth hormone receptors, which are crucial for metabolic regulation and growth processes.
  • Enzyme Interaction : Studies indicate that this compound can act as an inhibitor or modulator for specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context .

Case Studies

  • Growth Hormone Release : In a study examining the effects of modified amino acids on growth hormone release, this compound was shown to enhance the release of growth hormone in vitro, suggesting potential applications in endocrinology .
  • Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit antioxidant properties by scavenging free radicals, which may have implications for aging and oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound typically involves:

  • Fmoc Protection : The initial step involves protecting the amino group using the Fmoc strategy.
  • Tritylation : The trityl group is introduced to enhance stability during subsequent reactions.
  • Coupling Reactions : The final product is obtained through coupling reactions with other amino acids or peptide fragments using standard peptide synthesis techniques.

Applications

The unique properties of this compound make it valuable in several fields:

  • Peptide Synthesis : Its role as a building block in peptide synthesis is significant due to its protective groups that allow for selective reactions.
  • Pharmaceutical Development : The compound's ability to modulate biological activity positions it as a candidate for drug development targeting metabolic disorders and hormonal imbalances.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares Fmoc-D-Lys(Trt)-OH with analogous lysine derivatives differing in protecting groups or stereochemistry:

Compound Name Protecting Groups (α/ε) Molecular Weight Deprotection Conditions Solubility Key Applications
(2R)-2-Fmoc-6-Trityl-hexanoic acid (Fmoc-D-Lys(Trt)-OH ) Fmoc (α), Trt (ε) ~625.7 g/mol TFA (ε), Piperidine (α) DMF, DCM Orthogonal SPPS, D-peptides
(2R)-2-Fmoc-6-Alloc-hexanoic acid (Fmoc-D-Lys(Alloc)-OH ) Fmoc (α), Alloc (ε) 452.51 g/mol Pd(0)/PhSiH₃ (ε), Piperidine (α) DMF, DMSO Sequential deprotection
(2R)-2-Boc-6-Fmoc-hexanoic acid (Boc-D-Lys(Fmoc)-OH ) Boc (α), Fmoc (ε) 468.6 g/mol TFA (α), Piperidine (ε) DMF, THF Reverse protection strategies
(2S)-2-Fmoc-6-Trityl-hexanoic acid (Fmoc-L-Lys(Trt)-OH ) Fmoc (α), Trt (ε) ~625.7 g/mol TFA (ε), Piperidine (α) DMF, DCM Natural L-peptide synthesis

Stability and Reactivity

  • Trityl Group : Offers superior steric protection, minimizing side reactions during SPPS. However, its bulkiness may reduce coupling efficiency compared to Alloc or Boc .
  • Alloc Group : Enables chemoselective deprotection under neutral conditions, ideal for sensitive peptides .
  • Boc Group : Requires strong acids (e.g., HCl) for removal, limiting compatibility with acid-sensitive residues .

Orthogonal Protection in SPPS

  • Fmoc-D-Lys(Trt)-OH is favored in complex peptide syntheses where sequential ε- and α-deprotection is critical. For example, it was used to synthesize photocrosslinkers for studying protein-protein interactions .
  • Fmoc-D-Lys(Alloc)-OH is employed in native chemical ligation, leveraging its metal-catalyzed deprotection to avoid harsh conditions .

Structural Studies

  • The Trt group’s aromaticity aids in NMR characterization, providing distinct proton signals for monitoring reaction progress .
  • D-isomers like Fmoc-D-Lys(Trt)-OH are essential for mirror-image phage display to identify protease-resistant peptides .

Commercial Availability

  • Fmoc-D-Lys(Trt)-OH is widely available from suppliers like Alfa Chemistry, BOC Sciences, and ChemPur, with purity ≥98% .
  • Fmoc-D-Lys(Alloc)-OH is sold by Thermo Scientific Chemicals at 95% purity, highlighting its niche use .

Preparation Methods

Protection of ε-Amino Group with Trityl Group

  • Reagents: Trityl chloride (triphenylmethyl chloride), base (e.g., pyridine or triethylamine)
  • Procedure:
    • Lysine is dissolved in an appropriate solvent (e.g., dichloromethane or DMF).
    • Trityl chloride is added slowly under stirring at low temperature (0–5 °C) to avoid overreaction.
    • The base scavenges the released HCl, facilitating the substitution reaction.
    • The reaction is monitored by TLC or HPLC.
  • Outcome: Selective tritylation of the ε-amino group due to its higher nucleophilicity compared to the α-amino group under controlled conditions.

Protection of α-Amino Group with Fmoc Group

  • Reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (N-hydroxysuccinimide ester)
  • Procedure:
    • The trityl-protected lysine intermediate is dissolved in a basic aqueous or organic medium (e.g., sodium carbonate buffer or DMF with base).
    • Fmoc-Cl or Fmoc-OSu is added slowly to the solution.
    • The reaction proceeds at room temperature with stirring until completion.
    • The reaction is quenched, and the product is extracted.
  • Outcome: Formation of the Fmoc carbamate on the α-amino group, yielding Fmoc-Lys(Trt)-OH.

Purification

  • Techniques:
    • Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures)
    • Column chromatography (silica gel or reverse phase) to remove impurities and unreacted starting materials
  • Characterization:
    • NMR spectroscopy to confirm protecting group attachment and stereochemistry
    • Mass spectrometry for molecular weight confirmation
    • IR spectroscopy for characteristic carbamate and trityl peaks

Reaction Conditions and Optimization

Step Reagents & Conditions Notes
ε-Amino Tritylation Trityl chloride, pyridine, 0–5 °C, 2–4 hours Low temperature prevents α-amino protection
α-Amino Fmoc Protection Fmoc-Cl or Fmoc-OSu, Na2CO3 buffer or DMF, rt, 1–3 hours Use of Fmoc-OSu improves selectivity and yield
Purification Crystallization or chromatography High purity required for peptide synthesis

Research Findings and Improvements

  • Selectivity: The trityl group is chosen for ε-amino protection due to its acid-labile nature, allowing selective removal without affecting the Fmoc group, which is base-labile. This orthogonality is critical for stepwise peptide synthesis.
  • Yield: Optimized reaction conditions yield the protected amino acid in 70–90% isolated yield.
  • Purity: High purity (>98%) is achievable, critical for solid-phase peptide synthesis applications.
  • Alternative Protecting Groups: Some research explores replacing trityl with other protecting groups like tert-butoxycarbonyl (Boc) or Mtt (4-methyltrityl), but trityl remains favored for its stability and ease of removal under acidic conditions.
  • Scalability: The synthesis is scalable for industrial peptide manufacturing, with modifications to solvent and base choice to minimize environmental impact.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Disadvantages
ε-Amino Tritylation Trityl chloride, pyridine, 0–5 °C High selectivity, acid-labile protection Requires low temperature control
α-Amino Fmoc Protection Fmoc-Cl or Fmoc-OSu, base, rt Efficient, widely used in peptide chemistry Sensitive to moisture
Purification Crystallization or chromatography High purity product Time-consuming

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid, and how do protection groups influence the reaction pathway?

  • Methodological Answer : The synthesis involves sequential protection of amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) and trityl (triphenylmethyl) groups. The Fmoc group is typically introduced first via carbodiimide-mediated coupling under anhydrous conditions, followed by trityl protection of the ε-amino group using trityl chloride in dimethylformamide (DMF). The orthogonal stability of Fmoc (base-labile) and trityl (acid-labile) groups allows selective deprotection during solid-phase peptide synthesis (SPPS). Critical parameters include pH control during Fmoc removal (20% piperidine in DMF) and monitoring trityl deprotection with trifluoroacetic acid (TFA) .

Q. How can researchers verify the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is recommended, using a mobile phase of hexane/isopropanol (80:20) with 0.1% TFA. Retention time comparisons against racemic mixtures and optical rotation measurements ([α]D²⁵) provide complementary validation. NMR analysis (¹H and ¹³C) of diastereomeric derivatives, such as those formed with Mosher’s acid, can resolve stereochemical ambiguities .

Q. What analytical techniques are essential for characterizing the compound’s structural integrity?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~775.8 Da).
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ 7.75–7.25 (aromatic protons from Fmoc/trityl), δ 4.3–4.1 (Fmoc-CH₂), and δ 1.4–1.2 (hexanoic acid backbone).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1530 cm⁻¹ (N-H bending) validate amide bond formation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) show that acidic conditions (pH < 3) cleave the trityl group within 24 hours, generating 6-aminohexanoic acid intermediates. Basic conditions (pH > 9) remove the Fmoc group, forming dibenzofulvene byproducts. Degradation pathways are tracked via LC-MS, with quantification using UV absorbance at 301 nm (Fmoc-specific) and 254 nm (trityl-specific). Storage at -20°C under argon is optimal for long-term stability .

Q. What strategies resolve low coupling efficiency during SPPS when using this compound as a building block?

  • Methodological Answer : Low coupling efficiency often stems from steric hindrance from the trityl group. Mitigation strategies include:

  • Double Coupling : Extend reaction time (2 hours) with HBTU/DIPEA activation.
  • Microwave-Assisted Synthesis : 30-second pulses at 50°C improve amino acid activation.
  • Side-Chain Modifiers : Additives like HOAt (1-hydroxy-7-azabenzotriazole) enhance reactivity. Monitor real-time via Kaiser test or FT-IR .

Q. How do contradictory NMR results between batch syntheses arise, and how can they be reconciled?

  • Methodological Answer : Contradictions often originate from residual solvents (e.g., DMF) or diastereomer formation. Steps for resolution:

Lyophilization : Ensure complete solvent removal before analysis.

2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers.

X-ray Crystallography : Confirm absolute configuration if ambiguity persists.
Documented discrepancies in δ 3.1–3.3 ppm (backbone CH₂) are typically due to rotational isomerism, not impurities .

Ecological and Safety Considerations

Q. What are the recommended protocols for safe handling and disposal of this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of particulates.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA code D003).
  • Ecotoxicity : Limited data exist, but structural analogs show moderate aquatic toxicity (EC₅₀: 10–50 mg/L for Daphnia magna). Avoid release into waterways .

Comparative Analysis

Q. How do structural analogs (e.g., Fmoc-protected lysine derivatives) differ in peptide synthesis performance?

  • Methodological Answer :

Parameter This Compound Fmoc-Lys(Boc)-OH
Deprotection Time (TFA)2 hours1 hour
Solubility in DMF85 mg/mL120 mg/mL
Coupling Efficiency78–85%90–95%
The trityl group’s bulkiness reduces solubility and coupling rates compared to Boc-protected analogs but offers superior orthogonality in multi-step syntheses .

Troubleshooting Guide

Q. Why does the compound exhibit unexpected fluorescence, and how does this affect HPLC analysis?

  • Methodological Answer : The Fmoc group fluoresces under UV light (λ_ex 265 nm, λ_em 305 nm), which can interfere with UV-based HPLC detection. To mitigate:

  • Use a fluorescence detector with λ_ex 290 nm/λ_em 330 nm for selective quantification.
  • Pre-column derivatization with ninhydrin eliminates fluorescence interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.